

"Methyl 4-bromo-6-chloropicolinate" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl 4-bromo-6-chloropicolinate

Cat. No.: B573000 Get Quote

Methyl 4-bromo-6-chloropicolinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: **Methyl 4-bromo-6-chloropicolinate** is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring bromo, chloro, and methyl ester functional groups, offers multiple reaction sites for constructing more complex molecules. This document provides a comprehensive overview of its chemical properties, a plausible synthesis route with detailed experimental protocols, and an analysis of its reactivity and potential applications in pharmaceutical and agrochemical research. While specific biological data for this compound is not publicly available, its utility as a heterocyclic building block is significant for the development of novel active compounds.

Core Chemical Properties

Methyl 4-bromo-6-chloropicolinate is primarily used for industrial and scientific research purposes.[1] Its identity is well-defined by its chemical formula and CAS number, though extensive physical property data is not readily available in published literature.

Table 1: Chemical Identifiers and Physical Properties



Property	Value	Source(s)
IUPAC Name	methyl 4-bromo-6- chloropyridine-2-carboxylate	[1]
Synonyms	4-bromo-6-chloro-2- pyridinecarboxylic acid methyl ester	[1]
CAS Number	1206249-86-6	[2]
Molecular Formula	C7H5BrCINO2	[3]
Molecular Weight	250.48 g/mol	[3]
Physical Form	Solid (Inferred from precursor)	
Melting Point	Data not available	_
Boiling Point	Data not available	_
Solubility	Data not available	_
Density	Data not available	

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for **Methyl 4-bromo-6-chloropicolinate** is not available. However, a logical and efficient pathway can be constructed based on a patented method for its precursor, 4-bromo-6-chloropicolinic acid, followed by a standard esterification reaction.

Synthesis of Precursor: 4-bromo-6-chloropicolinic acid

The synthesis of the carboxylic acid precursor can be adapted from methods described for similar compounds, involving a multi-step process starting from 2,4-dihydroxy-6-picoline.[4]

Experimental Protocol:

• Step 1: Bromination. In a dry three-necked flask under an inert atmosphere, dissolve 2,4-dihydroxy-6-picoline in a suitable solvent like DMF. Cool the flask in an ice-water bath.



Slowly add phosphorus oxybromide (POBr₃) while maintaining the low temperature. After the addition, heat the reaction mixture (e.g., to 110°C) and stir for 1-2 hours. Cool the mixture and quench with water. Neutralize with a base (e.g., sodium carbonate) to precipitate the product, 2-hydroxy-4-bromo-6-methylpyridine. Filter and wash the solid.[4]

- Step 2: Chlorination. Take the dried 2-hydroxy-4-bromo-6-methylpyridine and dissolve it in a suitable solvent (e.g., toluene or DMF). Cool the mixture in an ice-water bath and add phosphorus oxychloride (POCl₃). Allow the reaction to proceed, potentially with heating, to replace the hydroxyl group with a chlorine atom, yielding 4-bromo-2-chloro-6-methylpyridine.
- Step 3: Oxidation. The methyl group at the 6-position is then oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution. The reaction mixture is typically heated under reflux until the purple color of the permanganate disappears. Work-up involves filtering the manganese dioxide byproduct and acidifying the filtrate to precipitate the desired product, 4-bromo-6-chloropicolinic acid.

Esterification to Methyl 4-bromo-6-chloropicolinate

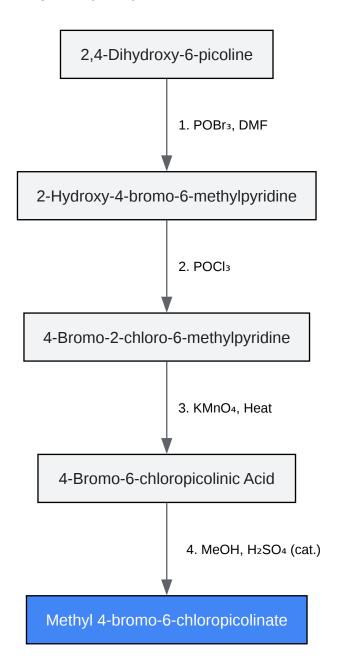
The final step is a standard Fisher esterification of the synthesized carboxylic acid.

Experimental Protocol:

- Reaction Setup: Suspend 4-bromo-6-chloropicolinic acid (1.0 eq) in an excess of methanol (MeOH), which acts as both the solvent and the reagent.
- Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the suspension.
- Reaction Condition: Heat the mixture to reflux and maintain for several hours (typically 4-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Purification: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and



concentrate in vacuo to yield the crude product. The final product can be purified by column chromatography on silica gel or by recrystallization.



Click to download full resolution via product page

Caption: Proposed synthetic workflow for **Methyl 4-bromo-6-chloropicolinate**.

Reactivity and Synthetic Applications

The utility of **Methyl 4-bromo-6-chloropicolinate** stems from its distinct reactive sites, making it a valuable building block for creating a diverse range of more complex molecules.[5]

Foundational & Exploratory

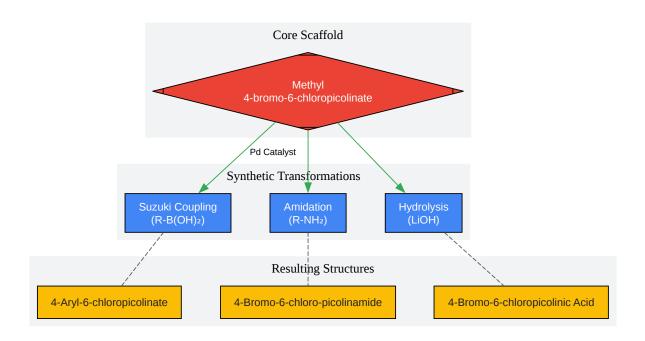




- Cross-Coupling Reactions: The bromine atom at the 4-position is an excellent leaving group,
 making it highly suitable for palladium-catalyzed cross-coupling reactions such as SuzukiMiyaura (with boronic acids), Stille (with organostannanes), and Buchwald-Hartwig (with
 amines or alcohols) couplings. This allows for the introduction of various aryl, heteroaryl, or
 alkyl groups at this position.[5]
- Ester Group Transformations: The methyl ester at the 2-position can undergo several classic transformations:
 - Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) followed by acidification will revert the ester to the corresponding carboxylic acid.
 - Amidation: Reaction with amines can form a wide variety of amides, a common functional group in biologically active molecules.
 - Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, (4-bromo-6-chloropyridin-2-yl)methanol.

The chlorine atom at the 6-position is generally less reactive in cross-coupling reactions than the bromine atom, allowing for selective functionalization at the 4-position.





Click to download full resolution via product page

Caption: Key reactivity pathways for **Methyl 4-bromo-6-chloropicolinate**.

Spectral Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its structure allows for the prediction of key spectral features.

- ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the two protons on the pyridine ring. A sharp singlet around δ 3.9-4.0 ppm would correspond to the three protons of the methyl ester group.
- ¹³C NMR: The carbon NMR spectrum should display seven distinct signals: five for the carbons of the pyridine ring (two of which are substituted with halogens), one for the carbonyl carbon of the ester (δ ~165 ppm), and one for the methyl carbon (δ ~53 ppm).



- IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the ester at approximately 1720-1740 cm⁻¹. C-Br and C-Cl stretching vibrations would be observed in the fingerprint region.
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), leading to prominent [M]⁺, [M+2]⁺, and [M+4]⁺ peaks. The exact mass would confirm the molecular formula C₇H₅BrClNO₂.

Biological Activity

There is no specific information in the public domain regarding the biological activity or involvement in signaling pathways of **Methyl 4-bromo-6-chloropicolinate** itself. Its primary role is as a key intermediate for the synthesis of potentially bioactive molecules. Picolinic acid derivatives are found in a range of pharmaceuticals and agrochemicals, suggesting that compounds derived from this scaffold could exhibit interesting biological properties.[6]

Safety and Handling

According to its Safety Data Sheet (SDS), **Methyl 4-bromo-6-chloropicolinate** is classified as a hazardous substance.[1]

- GHS Hazard Statements:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]
- Signal Word: Warning.[1]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]



- P302+P352: IF ON SKIN: Wash with plenty of water.[1]
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory procedures should be followed, including handling in a well-ventilated fume hood and using appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[7]

Conclusion

Methyl 4-bromo-6-chloropicolinate is a valuable and synthetically versatile heterocyclic building block. While comprehensive data on its physical properties and biological activity are lacking, its chemical structure provides clear pathways for modification, particularly through cross-coupling reactions at the 4-position and transformations of the ester group. This makes it a key intermediate for medicinal chemists and researchers in agrochemical science aiming to develop novel and complex molecular architectures. Proper safety protocols are essential when handling this compound due to its irritant properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. Methyl 3-bromo-6-chloropicolinate | C7H5BrClNO2 | CID 46311200 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid Eureka | Patsnap [eureka.patsnap.com]



- 5. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 6. 4-Bromo-6-chloropicolinic acid [myskinrecipes.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. ["Methyl 4-bromo-6-chloropicolinate" chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b573000#methyl-4-bromo-6-chloropicolinate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com